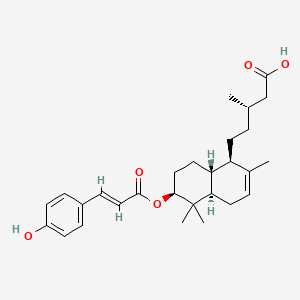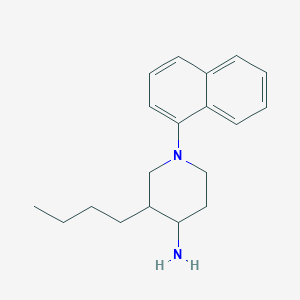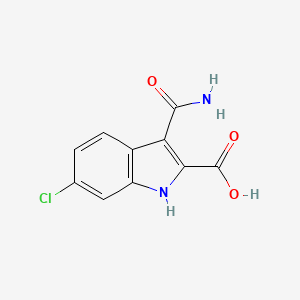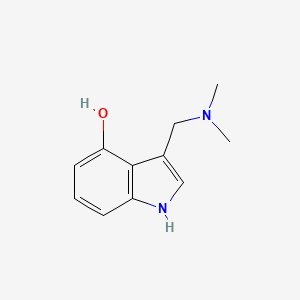
3-Epicorosolic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epicorosolic acid methyl ester is a naturally occurring triterpenoid compound. It is a derivative of corosolic acid, which is found in various plants, including Eriobotrya japonica (loquat). This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epicorosolic acid methyl ester typically involves the esterification of 3-epicorosolic acid. One common method is the reaction of 3-epicorosolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve the extraction of 3-epicorosolic acid from plant sources followed by chemical esterification. The extraction process often includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Epicorosolic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-epicorosolic acid ketone or carboxylic acid derivatives.
Reduction: Formation of 3-epicorosolic acid alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-epicorosolic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It inhibits enzymes such as 11-beta-hydroxysteroid dehydrogenase 1, which plays a role in steroid hormone biosynthesis and metabolism.
Pathways Involved: The compound affects pathways related to inflammation, glucose metabolism, and cell proliferation.
Comparison with Similar Compounds
Corosolic Acid: The parent compound of 3-epicorosolic acid methyl ester, known for its anti-diabetic properties.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer activities.
Tormentic Acid Methyl Ester: A related compound with comparable bioactivities.
Uniqueness: this compound is unique due to its specific esterification, which may enhance its bioavailability and stability compared to its parent compound, corosolic acid. Its distinct molecular structure allows it to interact with different molecular targets and pathways, providing a unique profile of biological activities .
Properties
CAS No. |
52213-28-2 |
|---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25-,28+,29-,30-,31+/m1/s1 |
InChI Key |
BRZWXKGDPAZBLF-ZLSCOBDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)




![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)








